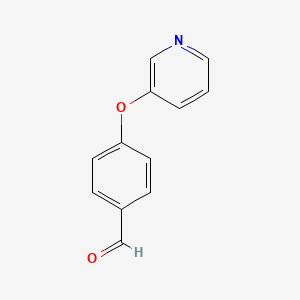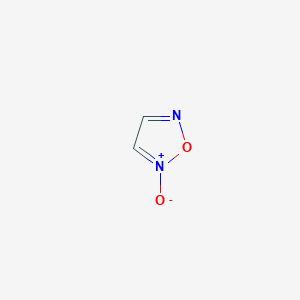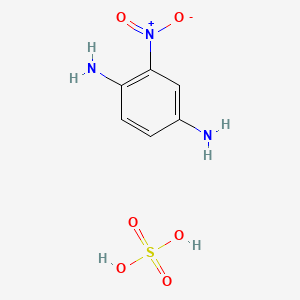
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid consists of a carboxylic acid group attached to a butene chain, which is further connected to a methoxyphenyl group . The exact molecular structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
Carboxylic acids like 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- The reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions led to the production of compounds including 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. This compound exhibited intramolecular hydrogen bonding and formed chains in its crystalline structure, showcasing its potential in crystallography and molecular structure studies (Nye, Turnbull, & Wikaira, 2013).
Spectroscopy and Theoretical Calculations
- Spectroscopic investigation of para-methyl and para-methoxy maleanilinic acids, related to 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, was performed to understand their molecular structures. This research correlated experimental techniques with theoretical molecular orbital calculations, indicating applications in spectroscopy and computational chemistry (Zayed, El-desawy, & Eladly, 2019).
Synthesis of Heterocyclic Compounds
- 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid has been used as a key starting material for synthesizing various heterocyclic compounds, highlighting its role in the creation of new chemical entities with potential therapeutic applications. These include pyridazinones, thiazoles derivatives, and other heterocycles, demonstrating its utility in organic and medicinal chemistry (El-Hashash, Essawy, & Fawzy, 2014).
Antimicrobial Activities
- Research focusing on the synthesis of novel heterocyclic compounds using 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid revealed potential antibacterial activities. This suggests its application in the development of new antimicrobial agents (El-Hashash et al., 2015).
Neuroprotective Agent Development
- A study on the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, related to 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, showed these compounds to be potent inhibitors of kynurenine-3-hydroxylase. This indicates its potential application in neuroprotective agent development (Drysdale, Hind, Jansen, & Reinhard, 2000).
Coordination Chemistry
- Complexes of 4-(4-Methoxyphenoxy)-4-oxobut-2-enoic acid with cerium, thorium, and uranyl were synthesized, characterized by various techniques, and exhibited luminescence. This research underscores its application in coordination chemistry and luminescent material development (Liu, Duan, & Zeng, 2009).
Synthesis of Biologically Active Compounds
- The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, akin to 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, are valuable as building blocks in synthesizing biologically active compounds. This was demonstrated through a microwave-assisted synthesis protocol, indicating its role in pharmaceutical research (Tolstoluzhsky, Gorobets, Kolos, & Desenko, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYXBDHTBWLLL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417897 | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |
CAS RN |
20972-37-6, 5711-41-1 | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5711-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(4-Methoxybenzoyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid can be derived from the research paper?
A: The research paper describes the isolation of catena-poly[[μ2-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoato-κ(3)O(1),O(2):O(4)][μ2-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid-κ(2)O(1):O(4)]potassium] []. This compound is a potassium salt containing both the deprotonated and neutral forms of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This finding confirms the presence of a carboxylic acid group in the molecule, capable of forming salts. Additionally, the presence of a strong hydrogen bond between the carboxylic acid and carboxylate groups in the salt structure suggests a potential site for intermolecular interactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)


